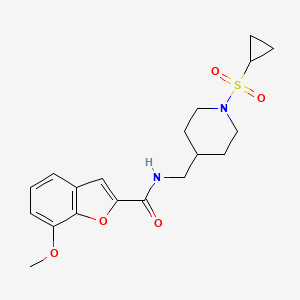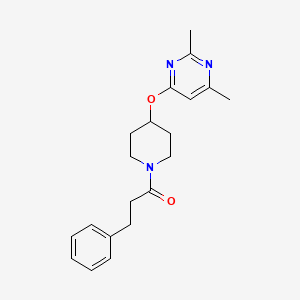
4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Properties
This compound has shown potential as an antiproliferative agent. Researchers have investigated its effects on cell growth inhibition, particularly in cancer cells. The compound’s unique structure may interfere with cellular processes, making it a candidate for further study in cancer therapy .
Tubulin-Destabilizing Effects
The compound’s structure suggests that it could interact with tubulin, a protein critical for cell division. Tubulin-targeting agents are of interest in cancer research due to their ability to disrupt microtubule dynamics and inhibit cell division. Investigating its tubulin-binding properties could reveal insights into its mechanism of action .
Heterocyclic Amino Acid Derivatives
The compound contains both azetidine and oxetane rings, which are four-membered saturated heterocycles. These subunits have been used in various natural and synthetic products with diverse biological activities. Researchers have synthesized novel heterocyclic amino acid derivatives based on these rings, exploring their potential as building blocks for drug development .
Aza-Michael Addition Reactions
The synthesis of this compound involves aza-Michael addition reactions. Understanding the reactivity of the azetidine ring during this process can provide valuable insights into its chemical behavior. Researchers may explore modifications to optimize the reaction conditions and yield functionalized derivatives .
Bridging Pharmacophores
The compound’s pharmacophore subunit (azetidine) has been used in various natural products and synthetic molecules. Researchers may investigate its role as a bridging element in drug design, connecting different functional groups to enhance bioactivity or selectivity .
Metabolic Studies
Metabolic stability is crucial for drug candidates. Researchers may assess the compound’s metabolic fate, including its enzymatic transformations, metabolites, and potential toxicity. Such studies contribute to understanding its pharmacokinetics and safety profile .
Structure-Activity Relationship (SAR) Studies
Researchers can explore SAR by synthesizing analogs with modifications to different parts of the compound. By evaluating their biological activities, they can identify key structural features responsible for specific effects. This knowledge informs rational drug design .
Chemical Biology Applications
The compound’s unique structure makes it an interesting target for chemical biology studies. Researchers can use it as a probe to investigate cellular processes, protein interactions, and signaling pathways. Its diverse functional groups allow for versatile labeling and tracking in live cells .
Propiedades
IUPAC Name |
4-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-12-7-15(8-19(25)27-12)28-16-10-24(11-16)20(26)18-9-17(22-23(18)2)13-3-5-14(21)6-4-13/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLJOJDPDNGPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)
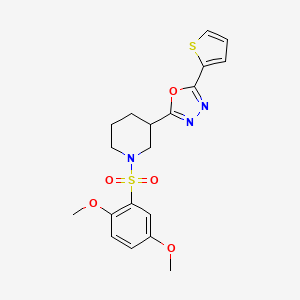
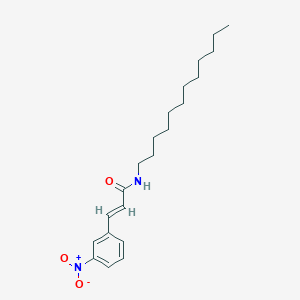
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)
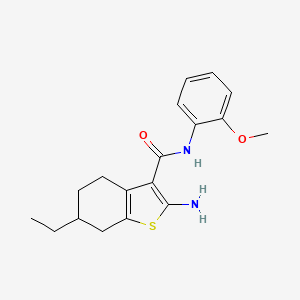

![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)
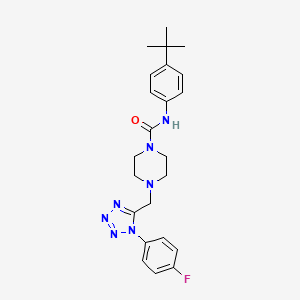
![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)
